molecular formula C9H13N3O2 B2600906 6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime CAS No. 1025138-46-8

6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime

Cat. No.: B2600906
CAS No.: 1025138-46-8
M. Wt: 195.222
InChI Key: UXCILXRWEOJICP-POHAHGRESA-N
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Preparation Methods

The synthesis of 6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime undergoes various chemical reactions, including:

Scientific Research Applications

6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in various analytical techniques and as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime involves its interaction with specific molecular targets. The methyloxime group plays a crucial role in its binding affinity to enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound in research and development.

Properties

IUPAC Name

(Z)-N-methoxy-6,6-dimethyl-5,7-dihydro-2,1,3-benzoxadiazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2)4-6(10-13-3)8-7(5-9)11-14-12-8/h4-5H2,1-3H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCILXRWEOJICP-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NON=C2C(=NOC)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=NON=C2/C(=N\OC)/C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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